Welcome to the BenchChem Online Store!
molecular formula C11H8N4O2 B8433240 1-(5-Cyanopyridin-2-yl)-2-methyl-1H-imidazole-4-carboxylic acid

1-(5-Cyanopyridin-2-yl)-2-methyl-1H-imidazole-4-carboxylic acid

Cat. No. B8433240
M. Wt: 228.21 g/mol
InChI Key: FGUBRTBYCIZPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08921398B2

Procedure details

A mixture of 2-methyl-1H-imidazole-4-carboxylic acid (490 mg), 6-chloropyridine-3-carbonitrile (800 mg), and K2CO3 (1.1 g) in DMF (6 mL) is heated to 100° C. overnight. The crude product is purified by HPLC. LC (method 20): tR=0.73 min; Mass spectrum (APCI): m/z=229 [M+H]+.
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1.Cl[C:11]1[N:16]=[CH:15][C:14]([C:17]#[N:18])=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[C:17]([C:14]1[CH:13]=[CH:12][C:11]([N:3]2[CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=[C:2]2[CH3:1])=[N:16][CH:15]=1)#[N:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
490 mg
Type
reactant
Smiles
CC=1NC=C(N1)C(=O)O
Name
Quantity
800 mg
Type
reactant
Smiles
ClC1=CC=C(C=N1)C#N
Name
Quantity
1.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is purified by HPLC

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=CC(=NC1)N1C(=NC(=C1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.